(3R,4R)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride
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Overview
Description
(3R,4R)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry and potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride involves several steps, including the N-acylation of 3-amino-4-methylpyridine, quaternization using benzyl halide, partial reduction with sodium borohydride, hydrolysis, and reductive amination . The reaction conditions typically involve the use of methanol or water as solvents and titanium (IV) isopropoxide as a catalyst .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. The process often includes the resolution of racemic mixtures to obtain the desired enantiomer, followed by crystallization and purification steps to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(3R,4R)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including neurological disorders and infections.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of (3R,4R)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol: A related compound with similar stereochemistry but different functional groups.
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: Another compound with similar structural features but different biological activities.
Uniqueness
(3R,4R)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C7H18Cl2N2O |
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Molecular Weight |
217.13 g/mol |
IUPAC Name |
(3R,4R)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-5(2)9-3-6(8)7(10)4-9;;/h5-7,10H,3-4,8H2,1-2H3;2*1H/t6-,7-;;/m1../s1 |
InChI Key |
KPMFUOZROXMDCW-GPJOBVNKSA-N |
Isomeric SMILES |
CC(C)N1C[C@H]([C@@H](C1)O)N.Cl.Cl |
Canonical SMILES |
CC(C)N1CC(C(C1)O)N.Cl.Cl |
Origin of Product |
United States |
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